Cas no 2228475-61-2 (5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine)

5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine
- EN300-1748098
- 2228475-61-2
-
- インチ: 1S/C8H11N5/c1-2-13-4-3-6(12-13)7-5-10-8(9)11-7/h3-5H,2H2,1H3,(H3,9,10,11)
- InChIKey: MQMYMTWLKKPADE-UHFFFAOYSA-N
- SMILES: N1(C=CC(C2=CN=C(N)N2)=N1)CC
計算された属性
- 精确分子量: 177.10144537g/mol
- 同位素质量: 177.10144537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.5Ų
- XLogP3: 0
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748098-5.0g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 5g |
$4309.0 | 2023-06-03 | ||
Enamine | EN300-1748098-0.05g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1748098-1g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 1g |
$1485.0 | 2023-09-20 | ||
Enamine | EN300-1748098-2.5g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1748098-0.1g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1748098-0.25g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 0.25g |
$1366.0 | 2023-09-20 | ||
Enamine | EN300-1748098-0.5g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1748098-1.0g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 1g |
$1485.0 | 2023-06-03 | ||
Enamine | EN300-1748098-10.0g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 10g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1748098-5g |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine |
2228475-61-2 | 5g |
$4309.0 | 2023-09-20 |
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amineに関する追加情報
Introduction to 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine (CAS No. 2228475-61-2)
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine, with the CAS number 2228475-61-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles and pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine.
Chemical Structure and Synthesis
The molecular formula of 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine is C9H13N5. The compound features a central imidazole ring substituted with a 1-ethylpyrazole moiety at the 5-position. The presence of these heterocyclic rings imparts unique chemical and biological properties to the molecule. The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine typically involves multi-step reactions, including the formation of the imidazole ring and subsequent substitution with the pyrazole group.
Biological Properties and Mechanisms of Action
5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine has been extensively studied for its potential as a therapeutic agent due to its diverse biological activities. Recent research has highlighted its potent anti-inflammatory and analgesic properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine has demonstrated significant analgesic activity. Preclinical studies in animal models have indicated that it can reduce pain sensitivity without causing adverse side effects commonly associated with traditional analgesics. This makes it an attractive option for developing new pain management therapies.
Clinical Applications and Research Advances
The potential clinical applications of 5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-am ine are broad and promising. Ongoing clinical trials are evaluating its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Preliminary results have been encouraging, with patients showing improved symptoms and reduced inflammation.
In the field of pain management, researchers are exploring the use of 5-(1 -ethyl - 1 H - pyraz ol - 3 - yl ) - 1 H - im id az ol - 2 - am ine strong > as an alternative to opioids. The compound's unique mechanism of action, which targets multiple pain pathways without causing addiction or respiratory depression, makes it a valuable addition to the pain management arsenal.
Safety and Toxicology
The safety profile of < strong > 5 -( 1 - eth y l - 1 H - py raz ol - 3 - yl ) - 1 H - im id az ol - 2 - am ine strong > is an important consideration in its development as a therapeutic agent. Extensive toxicological studies have shown that it has a favorable safety profile at therapeutic doses. Animal studies have not reported significant toxicity or adverse effects at clinically relevant concentrations.
To further ensure safety, ongoing clinical trials are closely monitoring patients for any adverse reactions or side effects. The data collected from these trials will provide valuable insights into the long-term safety and efficacy of the compound.
FUTURE DIRECTIONS AND CONCLUSIONS
< p > The future of research on 5 -( 1 - eth y l - 1 H - py raz ol - 3 - yl ) - 1 H - im id az ol - 2 - am ine strong > is promising . Continued investigations into its mechanisms of action , potential therapeutic applications , and safety profile will likely lead to new discoveries and advancements in medicinal chemistry . As more data becomes available from ongoing clinical trials , it is anticipated that this compound will play a significant role in the development of novel treatments for inflammatory diseases and pain management . p > article > response >2228475-61-2 (5-(1-ethyl-1H-pyrazol-3-yl)-1H-imidazol-2-amine) Related Products
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